cis-11,12-Methyleneoctadecanoic acid
Description
Historical Perspective on Cyclopropane (B1198618) Fatty Acid Discovery and Early Characterization
The discovery of fatty acids containing a cyclopropane ring dates back to the early 20th century. One of the first such compounds to be identified was tuberculostearic acid, isolated from the tuberculosis pathogen Mycobacterium tuberculosis in 1929. wikipedia.org However, the specific compound of interest, cis-11,12-Methyleneoctadecanoic acid, was characterized later.
In 1950, researchers K. Hofmann and R.A. Lucas isolated a novel lipid constituent from the bacterium Lactobacillus arabinosus. drugfuture.com Through various physical and chemical methods, including infrared spectroscopy and X-ray diffraction, they determined its molecular formula to be C₁₉H₃₆O₂ and proposed a structure containing a cyclopropane ring within a saturated fatty acid chain. wikipedia.orgdrugfuture.com Given its origin, they proposed the name "lactobacillic acid". wikipedia.org This was only the second C19 fatty acid to be isolated from a microorganism at the time. wikipedia.org
Interestingly, another research group had discovered a seemingly different fatty acid from the bacterium Agrobacterium tumefaciens (then known as Phytomonas tumefaciens) in 1938, naming it "phytomonic acid". wikipedia.orgdrugfuture.com Initially, its structure was incorrectly proposed. It was not until 1955 that K. Hofmann and F. Tausig demonstrated that phytomonic acid was, in fact, identical to lactobacillic acid, clarifying that the original substance had likely been contaminated. wikipedia.orgdrugfuture.com Early research in the 1960s elucidated the biosynthetic pathway, establishing that lactobacillic acid is formed from its corresponding unsaturated fatty acid precursor, cis-vaccenic acid. wikipedia.org
Table 1: Key Historical Milestones in the Discovery of Lactobacillic Acid
| Year | Discovery | Key Researchers/Organism | Significance |
|---|---|---|---|
| 1929 | Isolation of tuberculostearic acid | Mycobacterium tuberculosis | First discovery of a fatty acid containing a cyclopropane ring. wikipedia.org |
| 1938 | Isolation of "phytomonic acid" | Agrobacterium tumefaciens | An unusual fatty acid was discovered, later identified as lactobacillic acid. wikipedia.org |
| 1950 | Isolation and naming of "lactobacillic acid" | K. Hofmann, R.A. Lucas / Lactobacillus arabinosus | The compound was characterized, its formula determined as C₁₉H₃₆O₂, and its structure proposed. wikipedia.orgdrugfuture.com |
| 1955 | Identification of phytomonic acid as lactobacillic acid | K. Hofmann, F. Tausig | Confirmed that the two separately discovered compounds were identical. wikipedia.orgdrugfuture.com |
| 1961 | Elucidation of biosynthetic principles | - | Established that CFAs are formed from unsaturated fatty acid precursors. wikipedia.org |
Nomenclature and Structural Context of this compound (Lactobacillic Acid)
The compound is known by several names, reflecting its structure and historical discovery. Its systematic IUPAC name is 10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid. nih.govchemspider.com However, it is most commonly referred to by its trivial name, lactobacillic acid, due to its initial isolation from Lactobacillus species. wikipedia.org Other synonyms include phytomonic acid, (11R,12S)-methylenoctadecanoic acid, and simply 11,12-methyleneoctadecanoic acid. wikipedia.orgdrugfuture.comnih.gov
Structurally, lactobacillic acid is a 19-carbon saturated fatty acid. wikipedia.org Its defining feature is a cyclopropane ring integrated into the carbon chain. This three-membered ring is formed by a methylene (B1212753) bridge connecting the 11th and 12th carbon atoms of the octadecanoic acid backbone. drugfuture.com The stereochemistry of this bridge is cis, meaning the adjacent hydrogen atoms on the cyclopropane ring are on the same side relative to the plane of the ring. nih.gov This specific (11R,12S) configuration is crucial to its identity. nih.govebi.ac.ukebi.ac.uk The precursor for its biosynthesis in bacteria is cis-vaccenic acid (cis-11-octadecenoic acid), an 18-carbon unsaturated fatty acid. wikipedia.orgunt.edu The methylene group is donated by S-adenosylmethionine (SAM) in a reaction catalyzed by cyclopropane fatty acid synthase. unt.eduwikipedia.org
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₆O₂ wikipedia.orgdrugfuture.comnih.gov |
| Molar Mass | 296.49 g·mol⁻¹ wikipedia.orgdrugfuture.com |
| IUPAC Name | 10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid nih.govchemspider.com |
| Common Names | Lactobacillic acid, Phytomonic acid wikipedia.orgdrugfuture.comnih.gov |
| CAS Number | 19625-10-6 wikipedia.orgdrugfuture.com |
| Melting Point | 27.8–28.8 °C wikipedia.orgdrugfuture.com |
| Solubility | Soluble in acetone, chloroform, diethyl ether, and petroleum ether. wikipedia.orgdrugfuture.com |
Comparative Analysis with Related Cyclopropane Fatty Acids (e.g., Dihydrosterculic Acid)
Lactobacillic acid is closely related to another common bacterial cyclopropane fatty acid, dihydrosterculic acid. wikipedia.org Both are C19 saturated fatty acids containing a single cyclopropane ring and share the same molecular formula (C₁₉H₃₆O₂). wikipedia.org The primary distinction between them lies in the position of this ring within the acyl chain.
In lactobacillic acid, the cyclopropane ring is located at the C11-C12 position, which is why it is systematically named this compound. wikipedia.org In contrast, dihydrosterculic acid has its cyclopropane ring at the C9-C10 position, and is thus named cis-9,10-methyleneoctadecanoic acid. wikipedia.orgontosight.ai
This structural difference arises from their distinct biosynthetic precursors. Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), whereas dihydrosterculic acid is derived from oleic acid (cis-9-octadecenoic acid). nih.gov Many bacteria, particularly lactobacilli, can produce both of these cyclopropane fatty acids, with the relative amounts varying between species and strains. nih.govnih.govresearchgate.net However, some strains have been observed to synthesize dihydrosterculic acid but not lactobacillic acid, suggesting distinct enzymatic pathways or substrate specificities for their formation. researchgate.net These cyclopropane fatty acids are distinct from cyclopropene (B1174273) fatty acids, such as sterculic acid, which contain a double bond within the cyclopropane ring and are rarer in nature. wikipedia.org
Table 3: Comparison of Lactobacillic Acid and Dihydrosterculic Acid
| Feature | Lactobacillic Acid | Dihydrosterculic Acid |
|---|---|---|
| Systematic Name | cis-11,12-Methyleneoctadecanoic acid wikipedia.org | cis-9,10-Methyleneoctadecanoic acid wikipedia.orgontosight.ai |
| Cyclopropane Ring Position | C11-C12 wikipedia.org | C9-C10 wikipedia.org |
| Biosynthetic Precursor | cis-Vaccenic acid (cis-11-Octadecenoic acid) wikipedia.orgnih.gov | Oleic acid (cis-9-Octadecenoic acid) nih.gov |
| Molecular Formula | C₁₉H₃₆O₂ wikipedia.org | C₁₉H₃₆O₂ wikipedia.org |
| Common Occurrence | Bacteria (e.g., Lactobacillus, Agrobacterium) wikipedia.orgdrugfuture.com | Bacteria, Plants ontosight.ainih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
10-[(1R)-2-hexylcyclopropyl]decanoic acid |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17?,18-/m1/s1 |
InChI Key |
IJKRDVKGCQRKBI-QRWMCTBCSA-N |
Isomeric SMILES |
CCCCCCC1C[C@H]1CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Distribution of Cis 11,12 Methyleneoctadecanoic Acid in Biological Systems
Microbial Sources and Ecological Niches
The presence of cis-11,12-methyleneoctadecanoic acid is most pronounced in the microbial kingdom, where it plays a role in membrane fluidity and protection against environmental stress.
Bacterial Genera and Species
This cyclopropane (B1198618) fatty acid is found in both Gram-positive and Gram-negative bacteria across various metabolic types, including aerobic, anaerobic, and facultative organisms. wikipedia.org Its synthesis from cis-vaccenic acid often increases as bacterial cultures enter the late exponential or early stationary phase of growth, suggesting a role in adapting to changing environmental conditions. wikipedia.org
Lactobacillus spp. : The compound was first identified in bacteria of the genus Lactobacillus in the 1950s, lending it the common name lactobacillic acid. nih.gov It has been detected in quantities ranging from 10% to 30% of total fatty acids in species such as Lactobacillus acidophilus, L. buchneri, L. delbrueckii, L. fermentum, and L. helveticus. nih.gov
Escherichia coli : This well-studied Gram-negative bacterium is known to contain significant amounts of this compound, with some studies reporting levels between 10% and 20% of its total fatty acids. nih.gov
Pseudomonas putida : In Pseudomonas putida, the formation of cyclopropane fatty acids is a recognized mechanism for adapting to chemical and physical stresses. wikipedia.org The ratio of cyclopropane fatty acids to their cis-unsaturated precursors increases significantly as the bacterial culture ages, with amounts being up to 12 times higher in the stationary phase compared to the exponential growth phase. wikipedia.org
Helicobacter pylori : The membrane lipids of H. pylori have an unusual composition, rich in 19-carbon cyclopropane-containing fatty acids. nih.gov While its isomer, cis-9,10-methyleneoctadecanoic acid, has been specifically identified, the general class of C19 cyclopropane acids is a key feature of this bacterium's lipid profile. nih.govnih.gov
Thiobacillus thiooxidans : Research has shown that the predominant fatty acid in this acidophilic bacterium is a C19 cyclopropane acid. larodan.com A related compound, cis-11,12-methylene-2-hydroxyoctadecanoic acid, has been specifically isolated from T. thiooxidans. larodan.com
Sinorhizobium meliloti : This nitrogen-fixing soil bacterium, known for its symbiotic relationship with legumes, incorporates this compound into its fatty acid profile. In the wild-type strain Rm1021, it accounts for approximately 4.41% of the total fatty acids. nih.gov
Table 1: Occurrence of cis-11,12-Methyleneoctadecanoic Acid in Selected Bacteria
| Bacterial Genus/Species | Reported Abundance (% of total fatty acids) |
|---|---|
| Lactobacillus spp. | 10 - 30% nih.gov |
| Escherichia coli | 10 - 20% nih.gov |
| Pseudomonas putida | Increases during stationary phase wikipedia.org |
| Helicobacter pylori | C19 cyclopropane FAs are major components nih.gov |
| Thiobacillus thiooxidans | C19 cyclopropane FAs are predominant larodan.com |
| Sinorhizobium meliloti | ~4.4% nih.gov |
Fungal Sources
The occurrence of this compound in fungi is not widely documented and appears to be rare compared to its prevalence in bacteria. wikipedia.org However, it has been reported as a natural product in the slime mold Dictyostelium discoideum, an organism often studied in the context of mycology. nih.gov While some analytical studies have investigated the presence of cyclopropane fatty acids in fungi like Aspergillus niger and Gibberella fujikuroi, the specific identification of the cis-11,12 isomer is not consistently reported. nih.govacs.org
Protozoan Organisms
Certain protozoan organisms have been found to contain this compound in their lipid profiles.
Angomonas deanei : Lipidomic analysis of this insect-infecting trypanosomatid has identified the presence of cis-11,12-methylene-octadecanoic acid. Its detection, along with its isomer cis-9,10-methyleneoctadecanoic acid, was confirmed through nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) techniques. researchgate.netnih.gov
Herpetomonas megaseliae : Studies on this related parasitic protozoan have also revealed the presence of cyclopropane fatty acids within its lipid composition. researchgate.net
Occurrence in Plant and Algal Systems
While less common than in bacteria, this compound has been detected in the lipids of some plants and algae.
Specific Plant and Seed Lipids
The presence of this fatty acid has been noted in the oils of certain plants. It has been reported to be a component in rapeseed oil derived from low erucic acid (LEAR) varieties. wikipedia.org Additionally, it has been listed as a natural product found in Litchi chinensis (lychee). nih.gov However, other detailed analyses of lychee seed oil have identified high concentrations of the isomer, cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid), rather than the cis-11,12- form. rsc.org Small amounts of this compound can also be formed through intramolecular cyclization during the high-temperature refining and frying of vegetable oils. nih.govfao.org
Algal Detection
The distribution of cyclopropane fatty acids in algae is varied.
Pseudo-nitzschia multistriata : This marine diatom is reported to contain this compound. nih.gov
Solieria pacifica : In contrast, studies of the red alga Solieria pacifica did not detect this compound. Instead, a significant amount (7.9% of total fatty acids) of a related, shorter-chain analogue, cis-11,12-methylene-hexadecanoic acid (a C17 cyclopropane fatty acid), was identified. acs.orgnih.govfao.orgnih.gov
Table 2: Occurrence of cis-11,12-Methyleneoctadecanoic Acid in Eukaryotes
| Organism Type | Species | Finding |
|---|---|---|
| Protozoa | Angomonas deanei | Detected as a component of its lipid profile. researchgate.netnih.gov |
| Plant | Low Erucic Acid Rapeseed | Reported to contain the compound. wikipedia.org |
| Algae | Pseudo-nitzschia multistriata | Reported to contain the compound. nih.gov |
| Slime Mold | Dictyostelium discoideum | Identified as a natural product. nih.gov |
Presence in Animal-Derived Products and Mammalian Systems
This compound, a cyclopropane fatty acid (CPFA) also known as dihydrosterculic acid (DHSA) or lactobacillic acid, originates from microbial sources and enters the human food chain primarily through livestock. nih.govnih.gov Its presence is well-documented in various animal products and subsequently in mammalian tissues and biofluids following dietary consumption. nih.govnih.gov
The primary dietary sources of this compound for humans are products derived from ruminant animals, such as cattle. The compound is synthesized by bacteria, including lactic acid bacteria (LAB), which may be present in the animal's feed, particularly silage. nih.gov It is then passed into milk and meat.
Significant amounts of cyclopropane fatty acids have been detected in cow's milk, various dairy products, and bovine meat. nih.gov For instance, studies have quantified the levels of CPFAs (dihydrosterculic acid and lactobacillic acid combined) in popular consumer products. The concentrations can vary, but dairy products, especially certain cheeses, are particularly rich sources. nih.govnih.gov
One study identified the total CPFA content in UHT whole cow milk to be 9.0 mg per 100g, while Grana Padano cheese contained 30.0 mg per 100g. nih.gov Bovine meat also contains this fatty acid, though typically at lower concentrations than dairy products, with levels ranging from 0.7 to 4.0 mg per 100g. nih.gov
Table 1: Concentration of Cyclopropane Fatty Acids (CPFAs) in Selected Livestock Products
| Food Product | Concentration (mg/100g) | Primary CPFA Component |
|---|---|---|
| Grana Padano Cheese | 30.0 | Dihydrosterculic acid |
| UHT Whole Cow Milk | 9.0 | Dihydrosterculic acid |
| Bovine Meat | 0.7 - 4.0 | Dihydrosterculic acid |
Data sourced from a 2020 study identifying CPFAs in common foods. The values represent the sum of dihydrosterculic acid (DHSA) and lactobacillic acid. nih.gov
Following consumption of CPFA-rich foods, this compound is absorbed and distributed within mammalian systems. nih.govnih.gov Research has confirmed its presence in human plasma, serum, and adipose tissue, demonstrating its bioavailability. nih.gov
A controlled dietary study involving healthy adults who consumed 50g of Grana Padano cheese and 250 mL of whole cow milk daily (totaling 22.1 mg of CPFAs) for three weeks showed a significant increase in the mean plasma concentration of CPFAs. nih.gov Dihydrosterculic acid was the main CPFA identified in the plasma's total fatty acid profile both before and after the dietary intervention, confirming that plasmatic concentrations are influenced by the consumption of CPFA-rich foods. nih.gov This provides direct evidence of its uptake and circulation in the human body. nih.gov
Table 2: Human Plasma Concentration of CPFAs Before and After Dietary Intervention
| Timepoint | Mean CPFA Concentration (µg/mL plasma) ± SEM |
|---|---|
| Baseline (T0) | 0.81 ± 0.08 |
| Post-Intervention (T7) | 1.05 ± 0.09 |
Data from a study where participants consumed a CPFA-controlled diet for 3 weeks. A significant increase (p < 0.05) was observed. nih.gov
In addition to biofluids, CPFAs are incorporated into tissues. Studies have previously identified these fatty acids in human serum and adipose tissue, suggesting efficient absorption and a potential physiological role. nih.gov While direct studies on the incorporation of this compound into heart tissue are limited, research on other dietary fatty acids demonstrates that the composition of heart and liver membranes can be influenced by dietary fat intake. For instance, studies in rats have shown that various dietary fatty acids are incorporated into the phospholipids (B1166683) of liver mitochondrial membranes. nih.govnih.gov
Furthermore, research in pigs has demonstrated a significant net uptake of related odd-chain cyclopropane fatty acids across the liver and splanchnic tissues, confirming that the liver actively absorbs these microbial-derived xenolipids from circulation. nih.gov This supports the likelihood that this compound is also taken up by the liver and potentially integrated into its membrane structures. nih.gov
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Dihydrosterculic acid (DHSA), Lactobacillic acid |
| cis-11,12-methylene-pentadecanoic acid | cis-11,12-MPD |
| cis-13,14-methylene-heptadecanoic acid | cis-13,14-MHD |
| cis-11-pentadecenoic acid | |
| cis-13-heptadecenoic acid |
Biosynthesis and Metabolic Pathways of Cis 11,12 Methyleneoctadecanoic Acid
Precursor Fatty Acids and Substrate Specificity
The synthesis of cyclopropane (B1198618) fatty acids is not a de novo process but rather a modification of existing unsaturated fatty acids already incorporated into the phospholipid bilayer of the cell membrane. nih.govasm.orgnih.gov The enzyme responsible for this transformation, cyclopropane fatty acid synthase, acts directly on phospholipid substrates. nih.govnih.gov
The primary substrates for cyclopropane fatty acid synthesis are monounsaturated fatty acids esterified to phospholipids (B1166683). nih.govfrontiersin.org The specific cyclopropane fatty acid produced depends on the precursor unsaturated fatty acid present in the membrane.
cis-Vaccenic Acid (cis-11-Octadecenoic acid): This fatty acid is the direct precursor to cis-11,12-Methyleneoctadecanoic acid, also known as lactobacillic acid. researchgate.netmcmaster.ca The enzyme adds a methylene (B1212753) bridge across the C11-C12 double bond of cis-vaccenic acid. The addition of cis-vaccenic acid to bacterial growth media has been shown to stimulate the production of lactobacillic acid. mcmaster.ca
*Oleic Acid (cis-9-Octadecenoic acid): Oleic acid serves as the precursor to a different cyclopropane fatty acid, cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid. researchgate.netresearchgate.net The enzymatic reaction in this case targets the C9-C10 double bond. Experiments involving the expression of bacterial CFA synthase in plants have demonstrated the conversion of oleic acid into dihydrosterculic acid. frontiersin.orgnih.gov
The enzyme displays specificity for the cis configuration of the double bond, which imparts a characteristic 30° kink in the acyl chain. nih.gov This structural feature is believed to be important for enzyme recognition and binding. nih.gov
The conversion of the unsaturated acyl chain into a cyclopropane ring is a remarkable enzymatic reaction that occurs within the hydrophobic environment of the phospholipid bilayer. asm.orgnih.gov The mechanism involves the transfer of a methylene group from a donor molecule to the cis double bond of the fatty acid. nih.govwikipedia.org
The proposed chemical mechanism proceeds through a carbocation intermediate. researchgate.netnih.govwikipedia.org It begins with the nucleophilic attack of the double bond on the electrophilic methyl group of the donor molecule, S-adenosyl-L-methionine (SAM). nih.govwikipedia.org This forms a transient, high-energy carbocation intermediate. nih.gov This intermediate is then rapidly deprotonated by a general base within the enzyme's active site to yield the final, stable cyclopropane ring structure. nih.govwikipedia.org Crucially, studies have identified a bicarbonate ion, tightly bound in the active site, as essential for catalysis, where it is believed to function as the base that abstracts a proton to complete the ring formation. nih.govasm.orgnih.govacs.org
Cyclopropane Fatty Acid Synthase (Cfa) and Related Enzymes
The key enzyme responsible for the biosynthesis of cyclopropane fatty acids is Cyclopropane-fatty-acyl-phospholipid synthase, commonly referred to as Cyclopropane Fatty Acid Synthase (CFA synthase or Cfa). wikipedia.org It is a peripheral membrane protein that associates with the phospholipid bilayer to perform its catalytic function. nih.gov
The gene encoding CFA synthase is designated as cfa. asm.orgillinois.edu In the model organism Escherichia coli, the cfa gene has been mapped to minute 36.5 on the chromosome. illinois.edu
| Characteristic | Description | References |
|---|---|---|
| Gene Name | cfa | asm.orgillinois.edu |
| Protein Product | Cyclopropane Fatty Acid Synthase | nih.govnih.gov |
| Subunit Molecular Weight | ~40 kDa | illinois.edu |
| Quaternary Structure | Homodimer | nih.govnih.gov |
| Protein Domains | Composed of a smaller N-terminal domain and a larger C-terminal catalytic domain. | nih.gov |
| Structural Information | Crystal structure solved (e.g., PDB ID: 6BQC for E. coli Cfa). | nih.govnih.govnih.gov |
| Catalytic Model | Avidity-based model: one subunit is proposed to stabilize membrane binding while the other subunit performs catalysis. Dimerization is essential for efficient activity. | nih.gov |
Structural studies have provided significant insight into the enzyme's function. The crystal structure of E. coli CFA synthase reveals a dimeric protein where each subunit consists of two distinct domains. nih.gov Both dimerization and the integrity of the linker between the N- and C-terminal domains are critical for the enzyme's catalytic efficiency. nih.gov
The source of the single carbon atom that forms the methylene bridge of the cyclopropane ring is S-Adenosyl-L-methionine (SAM). nih.govasm.orgnih.govwikipedia.org SAM is a common co-substrate in various biological methylation reactions. youtube.com In this specific pathway, SAM donates its reactive methyl group, which is subsequently deprotonated to form the methylene bridge. nih.govwikipedia.org Upon donating the methylene group, SAM is converted into S-adenosyl-L-homocysteine (SAH). wikipedia.orgyoutube.com The absolute requirement for SAM has been confirmed through in vitro assays and in vivo experiments where depletion of the intracellular SAM pool led to a rapid halt in CFA synthesis. asm.orgnih.gov
| Component | Role | References |
|---|---|---|
| Unsaturated-acyl-phospholipid | Substrate (e.g., containing cis-vaccenic or oleic acid) | nih.govresearchgate.netwikipedia.org |
| S-Adenosyl-L-methionine (SAM) | Substrate (Methylene group donor) | nih.govnih.govwikipedia.org |
| Cyclopropane-acyl-phospholipid | Product (e.g., containing lactobacillic or dihydrosterculic acid) | wikipedia.org |
| S-Adenosyl-L-homocysteine (SAH) | Product | wikipedia.org |
| Proton (H+) | Product | nih.govwikipedia.org |
The synthesis of cyclopropane fatty acids is tightly regulated, with the majority of activity occurring as bacterial cultures transition from the exponential growth phase to the stationary phase. nih.govasm.orgnih.govnih.gov This growth phase-dependent regulation is controlled at multiple levels.
Transcriptional Control: The cfa gene in E. coli possesses two distinct promoters. asm.org One promoter is dependent on the primary sigma factor, σ⁷⁰, and is active throughout the growth cycle. asm.org The second promoter is dependent on the stationary-phase sigma factor, σS (encoded by the rpoS gene), which leads to a significant increase in cfa transcription as cells enter the stationary phase. asm.orgnih.govasm.org
Post-translational Control (Proteolysis): The CFA synthase protein is metabolically unstable. nih.gov It is actively targeted for degradation by cellular proteases. This degradation has been shown to be dependent on the heat shock sigma factor, σH (encoded by the rpoH gene), a process known as RpoH-dependent proteolysis. asm.org The rapid turnover of the enzyme, which has a half-life of less than five minutes, ensures that its activity levels can be quickly modulated in response to changing cellular conditions. asm.orgnih.gov
Post-transcriptional Control (sRNA): Recent research has uncovered a complex layer of post-transcriptional regulation mediated by small non-coding RNAs (sRNAs). asm.orgbiorxiv.org The sRNA RydC, for instance, activates cfa expression by binding to the cfa mRNA and protecting it from degradation by RNase E. asm.orgbiorxiv.orgresearchgate.net Other sRNAs, such as ArrS (activating) and CpxQ (repressing), also target the cfa mRNA, creating a regulatory network that fine-tunes CFA synthesis in response to various environmental stresses, including changes in pH. asm.orgresearchgate.net
Interconnections with Broader Lipid Metabolism Pathways
The biosynthesis of this compound, also known as lactobacillic acid, is intricately linked with the primary lipid metabolism of the cell, particularly the synthesis and modification of membrane phospholipids. This process is not a de novo synthesis of a fatty acid but rather a post-synthetic modification of a pre-existing unsaturated fatty acid (UFA) that is already incorporated into the phospholipid bilayer of the cell membrane. nih.govnih.gov
The direct precursor for this compound is cis-vaccenic acid (cis-11-octadecenoic acid). nih.gov The conversion is catalyzed by the enzyme cyclopropane fatty acyl phospholipid synthase (CFA synthase). nih.gov This enzyme recognizes the cis double bond of vaccenic acid within a phospholipid molecule and adds a methylene group across it. nih.govasm.org This direct utilization of a membrane component firmly establishes the pathway's connection to phospholipid metabolism.
A significant interconnection is observed in the timing of these metabolic activities, especially in bacteria like Escherichia coli. The bulk of phospholipid synthesis, which produces the vaccenyl-containing lipid substrates, occurs during the exponential phase of growth. nih.gov In contrast, the conversion of these UFAs to cyclopropane fatty acids (CFAs) is most prominent as the culture enters the stationary phase or in response to environmental stressors like acidity. nih.govwikipedia.org This temporal separation indicates a sophisticated regulatory network that links membrane lipid composition to the physiological state of the cell.
Table 1: Precursor and Co-substrate Relationship in CFA Biosynthesis
| Product | Direct Precursor (Unsaturated Fatty Acid) | Methylene Group Donor | Location of Synthesis |
|---|---|---|---|
| cis-11,12-Methyleneoctadecanoic Acid | cis-Vaccenic Acid (within a phospholipid) | S-adenosyl-L-methionine (SAM) | Cell Membrane |
Metabolism and Degradation of Cyclopropane Fatty Acids in Microorganisms and Higher Animals
The metabolism and degradation of cyclopropane fatty acids like this compound differ between the microorganisms that produce them and the higher animals that may consume them through the food chain.
In Microorganisms: While bacteria are the primary producers of CFAs, the specific pathways for their catabolism within these organisms are not as extensively detailed as their biosynthesis. It is understood that bacteria possess the standard β-oxidation pathway for degrading fatty acids to generate energy. mdpi.com This process sequentially cleaves two-carbon units from the carboxyl end of a fatty acyl-CoA molecule. wikipedia.org However, the chemically stable cyclopropane ring presents a structural hurdle for the standard enzymes of the β-oxidation cycle. Degradation likely proceeds via β-oxidation until the enzymatic machinery is blocked by the cyclopropane ring. In some bacteria, the ability to form cyclopropane rings has been linked to virulence and survival under stress, and the stability of the CFA content in the membrane of E. coli suggests that they are not readily turned over or degraded. nih.govasm.org
In Higher Animals: Cyclopropane fatty acids of microbial origin enter the diet of higher animals, including humans, through consumption of dairy products and meat from ruminants, as well as certain fish. nih.gov Studies have confirmed that these fatty acids are absorbed and metabolized. Research involving the administration of cyclopropane fatty acids to rats demonstrated that they can be oxidized by liver mitochondria. nih.gov
However, evidence strongly suggests that the degradation of CFAs in mammals is incomplete. The cyclopropane ring appears to inhibit the full process of β-oxidation. nih.gov The fatty acid chain is shortened from the carboxyl end until the process is halted at or near the ring structure. This partial β-oxidation results in the formation and excretion of unique, chain-shortened cyclopropane-containing metabolites. For example, the consumption of CFAs has been linked to the presence of cis-3,4-methylene-heptanoylcarnitine in human blood and the urinary excretion of 3,4-methylene-hexanedioic acid. nih.gov These findings indicate that in mammals, CFAs are partially metabolized for energy, but the cyclopropane moiety itself leads to the formation of dead-end metabolites that are then cleared from the body.
Table 2: Observed Metabolites of Cyclopropane Fatty Acid Degradation in Mammals
| Organism | Observed Metabolite | Implied Metabolic Process |
|---|---|---|
| Human | cis-3,4-Methylene-heptanoylcarnitine (in blood) | Incomplete β-Oxidation |
| Human | 3,4-Methylene-hexanedioic acid (in urine) | Incomplete β-Oxidation |
| Piglet | Net uptake by liver and splanchnic tissues | Absorption and Partial Metabolism |
| Rat | Oxidation by liver mitochondria | Partial β-Oxidation |
Biological Roles and Functional Significance of Cis 11,12 Methyleneoctadecanoic Acid
Contribution to Cellular Membrane Homeostasis and Integrity
The composition of the bacterial cell membrane is paramount for its survival, acting as a dynamic barrier that must constantly adapt to environmental cues. cis-11,12-Methyleneoctadecanoic acid is a key player in maintaining this crucial cellular envelope.
Modulation of Membrane Fluidity
Conversely, simulation studies on Escherichia coli membranes suggest a different role, particularly in response to cold stress. These studies propose that the cyclopropane (B1198618) ring introduces a rigid kink in the fatty acid chain. nih.govacs.org Unlike the double bond of its precursor, cis-vaccenic acid, this kink is more stable and pronounced, which hinders the tight packing of membrane lipids at low temperatures. nih.gov This disruption of close packing helps to maintain membrane fluidity in cold environments, preventing the transition to a gel-like state that would be detrimental to cell function. nih.govacs.org
Therefore, the effect of this compound on membrane fluidity may be a nuanced mechanism, potentially increasing rigidity under certain physiological conditions while preventing excessive rigidity at low temperatures.
Impact on Membrane Permeability
A key function of the cell membrane is to control the passage of substances into and out of the cell. The presence of this compound can significantly reduce membrane permeability, a feature that is particularly important under stress conditions.
Research has demonstrated that the accumulation of cyclopropane fatty acids in the membranes of Escherichia coli improves the cell's survival in acidic environments by reducing the membrane's permeability to protons (H+). asm.org By limiting the influx of protons, the cell can better maintain its internal pH, which is crucial for the function of enzymes and other cellular processes. This effect is attributed to the increased packing and ordering of the lipid bilayer conferred by the cyclopropane rings, which creates a more effective barrier against small molecules and ions. While not directly studying this compound, research on the related tuberculostearic acid in Mycobacterium smegmatis also highlights the role of cyclopropane-containing fatty acids in maintaining membrane integrity, although in that specific case, significant changes in permeability to certain molecules were not observed under the tested conditions. nih.gov
Role in Microbial Stress Adaptation and Environmental Response
Bacteria are frequently exposed to harsh and fluctuating environmental conditions. The ability to modify the cell membrane composition, including the synthesis of this compound, is a fundamental strategy for survival. This fatty acid is often synthesized in the late exponential and stationary phases of growth, as the precursor unsaturated fatty acids become available and environmental stresses such as nutrient limitation and waste product accumulation increase. asm.org
Response to Acid Stress
Lactic acid bacteria, which produce acidic fermentation products, must tolerate low pH environments. nih.govwikipedia.orgmagtech.com.cn The synthesis of this compound is a key adaptive response to acid stress in these organisms.
In a study on Lactobacillus casei, exposure to acidic conditions led to a significant increase in the proportion of lactobacillic acid in the cell membrane. nih.gov This change in fatty acid composition is believed to stiffen the membrane, thereby reducing the passive influx of protons and helping to maintain a stable intracellular pH. nih.gov This adaptation is a crucial survival mechanism for bacteria in acidic niches, such as fermented foods and the gastrointestinal tract. nih.govnih.gov
The table below illustrates the changes in the major cell membrane fatty acids of Lactobacillus casei ATCC 334 in response to acid adaptation.
| Fatty Acid | Control (pH 6.0) (%) | Acid Adapted (pH 5.0) (%) | Acid Challenged (pH 3.5) (%) |
| Palmitic acid (C16:0) | 26.3 | 24.3 | 25.4 |
| cis-Vaccenic acid (C18:1c11) | 36.1 | 24.1 | 19.3 |
| Lactobacillic acid (C19:0cyc) | 25.2 | 39.8 | 44.1 |
| Data adapted from Wu, C., & O'Byrne, C. P. (2012). Physiological and Transcriptional Response of Lactobacillus casei ATCC 334 to Acid Stress. Applied and Environmental Microbiology, 78(9), 3190–3199. |
Tolerance to Organic Solvents (e.g., Butanol)
Organic solvents like butanol are highly toxic to microorganisms as they can disrupt the integrity of the cell membrane. Some bacteria have evolved mechanisms to tolerate these solvents, and the synthesis of this compound plays a role in this tolerance.
In the butanol-tolerant bacterium Enterococcus faecalis, an increase in the proportion of this compound was observed in response to butanol exposure. nih.gov This alteration is thought to decrease membrane fluidity, which helps to counteract the fluidizing effect of the solvent and maintain the structural integrity of the cell membrane. nih.gov This adaptive response is crucial for the survival and growth of the bacterium in the presence of otherwise lethal concentrations of butanol. nih.gov
The following table shows the fatty acid composition of Enterococcus faecalis strain CM4A with and without butanol stress at a neutral pH.
| Fatty Acid | Control (0% Butanol) (%) | 2% Butanol (%) |
| Palmitoleic acid (C16:1ω7c) | 20.8 | 15.6 |
| cis-Vaccenic acid (C18:1ω7c) | 48.0 | 33.1 |
| This compound (cyclo-C19:0) | 14.8 | 31.3 |
| Data adapted from Thippakorn, C., et al. (2017). pH-induced change in cell susceptibility to butanol in a high butanol-tolerant bacterium, Enterococcus faecalis strain CM4A. Journal of Bioscience and Bioengineering, 124(4), 423-429. |
Adaptation to Temperature Changes
Temperature fluctuations represent a common environmental stress for bacteria. Adjusting membrane fluidity is a primary mechanism for adapting to different temperatures, a process known as homeoviscous adaptation. The role of this compound in this process is complex.
As previously mentioned, simulation studies suggest that cyclopropanation of unsaturated fatty acids in E. coli is a strategy to protect the cell membrane from the effects of drastic cooling by enhancing membrane fluidity at low temperatures. nih.govacs.org This prevents the membrane from becoming too rigid and losing its function.
However, in other contexts, an increase in cyclopropane fatty acids is associated with increased membrane rigidity, which can be a response to an increase in temperature. For example, in Pseudomonas putida, the expression of the gene responsible for cis-trans isomerization of unsaturated fatty acids, another mechanism to rigidify membranes, increases with temperature. nih.gov While distinct from cyclopropanation, this highlights the general trend of rigidifying membranes at higher temperatures. In Lactobacillus buchneri, higher levels of lactobacillic acid were observed in stationary phase cells, which also exhibited lower membrane fluidity. nih.gov This suggests that under certain conditions, its accumulation contributes to a more rigid membrane structure, which could be beneficial in adapting to higher temperatures or other stresses encountered in the stationary phase.
Involvement in Host-Microbe Interactions (e.g., Protozoan Parasites, Gut Microbiota)
This compound, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) found in the cell membranes of various bacteria, including those residing in the human gut. Its presence and synthesis are implicated in the complex interplay between microbes and their hosts, influencing both the survival of the bacteria and the host's physiological responses.
The involvement of this compound in host-microbe interactions is multifaceted. In the context of the gut microbiota, this fatty acid is a component of the cell membrane of certain bacterial species, such as Lactobacillus, where it is synthesized from vaccenic acid. The production of cyclopropane fatty acids in bacteria is generally associated with adaptation to environmental stressors. This modification of membrane lipids can alter the fluidity and permeability of the bacterial cell membrane, which may play a role in the bacteria's ability to survive and thrive within the host's gut environment.
Research into the immunomodulatory effects of bacteria that produce this compound has revealed a nuanced relationship. Studies on select strains of human-derived Lactobacillus reuteri have shown that the ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor (TNF) is associated with strains that produce this cyclopropane fatty acid. nih.govnih.govresearchgate.net A study involving the inactivation of the cfa gene, which is responsible for the synthesis of lactobacillic acid, found that the resulting mutant strain of L. reuteri lost its ability to suppress TNF production by human monocytoid cells. nih.govnih.govresearchgate.net However, further investigation revealed that purified lactobacillic acid itself did not inhibit TNF at physiologically relevant concentrations. nih.govnih.govresearchgate.net This suggests that the role of the cfa gene in immunomodulation is indirect. nih.govnih.govresearchgate.net The researchers hypothesized that the absence of cyclopropane fatty acids might alter the bacterial membrane's fluidity or affect the expression and secretion of other, as yet unidentified, immunomodulatory molecules. nih.govnih.govtandfonline.com
While direct evidence for the effect of isolated this compound on gut epithelial cells is limited, the broader context of host-microbe interactions suggests that bacterial membrane components can influence host cell signaling. Lactic acid bacteria, in general, are known to interact with the host's immune system and can support gut barrier function through mechanisms involving Toll-like receptors. nih.gov
In the realm of protozoan parasites, cyclopropane fatty acids have been investigated for their potential antimicrobial activities. Although direct studies on this compound against a wide range of protozoa are not extensively documented in the available literature, research on related compounds provides some insight. For instance, a synthetic analog, (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid, has demonstrated cytotoxic effects against the promastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.
The following table summarizes a key research finding on a related cyclopropane fatty acid's effect on a protozoan parasite.
| Compound | Organism | Effect | Measurement | Value |
| (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid | Leishmania donovani (promastigotes) | Cytotoxicity | IC₅₀ | 300.2 ± 4.2 µM |
Advanced Analytical Methodologies for Characterizing Cis 11,12 Methyleneoctadecanoic Acid
Chromatographic Techniques
Chromatography is fundamental to the analysis of complex lipid mixtures, enabling the separation of cis-11,12-Methyleneoctadecanoic acid from other fatty acids prior to its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. For GC analysis, fatty acids like this compound are typically converted into more volatile fatty acid methyl esters (FAMEs). mdpi.com The cyclopropane (B1198618) ring influences the retention time of the FAME, often reported in terms of its equivalent chain length (ECL). On polar capillary columns, such as those with bis(cyanopropyl) polysiloxane stationary phases, the cyclopropane FAME elutes slightly later than a saturated fatty acid with the same carbon number but earlier than a monounsaturated fatty acid. nih.gov
The mass spectrometer detector provides structural information. While the mass spectra of simple FAMEs of cyclopropane acids can be similar to their corresponding monoenoic isomers, specific fragmentation patterns can aid in identification. nih.gov However, for unambiguous determination of the cyclopropane ring's position, derivatization techniques are often required, as discussed in section 5.2.2. nih.gov In studies of complex mixtures, GC-MS analysis has successfully identified various cyclopropane fatty acids, demonstrating its utility in profiling these compounds in biological and food samples. mdpi.comnih.govnih.gov
Table 1: Illustrative GC-MS Parameters for Fatty Acid Analysis
| Parameter | Value/Condition |
|---|---|
| Column Type | DB-23 or similar polar capillary column (e.g., Omegawax 320) nih.gov |
| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped, e.g., 160°C to 230°C at 1°C/min researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV walshmedicalmedia.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) mdpi.com |
High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers a powerful alternative to GC-MS, particularly for analyzing less volatile or thermally unstable compounds. chromatographyonline.com This technique separates fatty acids in the liquid phase, typically using reversed-phase columns like C8 or C18. dtic.milcapes.gov.br The mobile phase usually consists of a gradient of an aqueous solvent (like water with ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). dtic.milnih.gov
The key advantage of HRMS is its ability to provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This precision allows for the determination of the exact elemental formula of the analyte, which is crucial for confirming the identity of this compound (C₁₉H₃₆O₂) and distinguishing it from other compounds with similar nominal masses. larodan.com While HPLC can separate cyclopropane fatty acids from other types, the co-elution of positional isomers remains a challenge, often requiring MS/MS for further differentiation. acs.org
Thin Layer Chromatography (TLC) is a valuable and cost-effective method for the preparative isolation and class separation of lipids. rockefeller.edu In the context of analyzing this compound, TLC is primarily used to separate total lipid extracts into different classes (e.g., triglycerides, free fatty acids, phospholipids) or to isolate specific fatty acid types before further analysis by GC-MS or NMR. aocs.org
A particularly effective technique is argentation TLC (Ag⁺-TLC), where the silica (B1680970) gel stationary phase is impregnated with silver nitrate (B79036). nih.gov Silver ions form reversible complexes with the pi electrons of double bonds, causing unsaturated fatty acids to be retained more strongly than saturated ones. Because the cyclopropane ring has weak pi character, cyclopropane fatty acids behave similarly to saturated fatty acids on Ag⁺-TLC plates. This allows for their effective separation from mono- and polyunsaturated fatty acids, enabling the isolation of a "saturated" fraction that contains both straight-chain saturated and cyclopropane fatty acids for subsequent detailed analysis. nih.govresearchgate.net
Table 2: Typical Argentation TLC System for Fatty Acid Separation
| Component | Description |
|---|---|
| Stationary Phase | Silica gel plates impregnated with 5-10% silver nitrate (AgNO₃) |
| Mobile Phase | Non-polar solvent mixture, e.g., Hexane:Diethyl Ether (90:10, v/v) |
| Application | Fatty acids applied as methyl esters |
| Visualization | Charring with sulfuric acid or spraying with a fluorescent dye (e.g., 2',7'-dichlorofluorescein) and viewing under UV light |
Spectroscopic Techniques
Spectroscopic methods provide detailed structural information, which is essential for the unambiguous confirmation of the this compound structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of organic molecules. For cyclopropane fatty acids, ¹H NMR is particularly diagnostic. The protons of the cyclopropane ring exhibit highly characteristic chemical shifts at unusually high-field (low ppm values). docbrown.info
In the ¹H NMR spectrum of a cis-cyclopropane fatty acid, the methylene (B1212753) proton of the ring (cis to the alkyl chains) appears at a uniquely upfield chemical shift of approximately -0.34 ppm. acs.orgnih.gov The two methine protons on the ring appear as a multiplet around 0.60 ppm. nih.govacs.org These distinct signals are clearly separated from the signals of all other protons in the fatty acid chain, making ¹H NMR a powerful tool for identification. aocs.org
Advanced NMR techniques provide further confirmation:
¹³C NMR: The carbons of the cyclopropane ring also have characteristic shifts, with the CH₂ carbon appearing around 11.1 ppm and the two CH carbons around 15.7 ppm. docbrown.info
2D ¹H-¹³C HSQC: This two-dimensional experiment correlates protons with their directly attached carbons, confirming the connectivity of the upfield protons to the cyclopropane carbons. nih.govmagritek.com
1D selective TOCSY: By selectively irradiating the methine proton signals of the cyclopropane ring, it is possible to reveal the entire spin system and confirm couplings to adjacent methylene groups in the fatty acid chain, thus verifying the ring's position.
Table 3: Characteristic NMR Chemical Shifts for the cis-Methylene Cyclopropane Moiety in Fatty Acids
| Nucleus | Atom(s) in Ring | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Methylene proton (cis to chains) | ~ -0.34 | Triplet |
| ¹H | Methine protons | ~ 0.60 | Multiplet |
| ¹³C | CH₂ Carbon | ~ 11.1 | - |
| ¹³C | CH Carbons | ~ 15.7 | - |
Note: Shifts are based on published data for closely related cyclopropane fatty acids like dihydrosterculic acid and are relative to a CDCl₃ solvent signal. acs.orgdocbrown.infonih.gov
While standard GC-MS of FAMEs is useful, determining the exact location of a cyclopropane ring within the fatty acid chain requires specific derivatization. Converting the carboxylic acid to a picolinyl ester is a highly effective method for this purpose. nih.govnih.gov
In the mass spectrometer, the charge is localized on the nitrogen atom of the picolinyl ring. This promotes a series of radical-induced cleavages along the alkyl chain during electron impact (EI) ionization. nih.gov The resulting mass spectrum shows a series of diagnostic ions, and the gap in the regular fragmentation pattern reveals the location of any structural feature, such as a cyclopropane ring. For this compound, a gap of 26 atomic mass units (amu) between the ions corresponding to cleavage on either side of the ring would be expected, instead of the usual 14 amu for a single CH₂ group. Specifically, a prominent gap would appear between the ions representing cleavage at C10-C11 and C12-C13, pinpointing the ring's location between carbons 11 and 12. nih.gov This method provides definitive structural evidence that is often unattainable with other MS techniques. researchgate.net
Table 4: Predicted Diagnostic Ions in the Mass Spectrum of the Picolinyl Ester of this compound
| Ion Fragment (m/z) | Interpretation |
|---|---|
| 108, 151, 164 | Characteristic fragments of the picolinyl ester group |
| ...274, 288, 302... | Ions from cleavage at carbons C7, C8, C9, etc. (14 amu spacing) |
| 316 | Fragment from cleavage at the C10-C11 bond |
| 344 | Fragment from cleavage at the C12-C13 bond (a 28 amu gap from 316, indicating the C₁₁H₂₂-C₁₂ unit) |
| ...358, 372... | Resumption of regular 14 amu spacing for cleavage at C13, C14, etc. |
| 403 | Molecular Ion (M⁺) |
Note: Fragmentation data is inferred from established principles for picolinyl esters and data from analogous compounds. nih.govnih.gov
Chemical Synthesis and Derivatization of Cis 11,12 Methyleneoctadecanoic Acid and Its Analogues
Strategies for Total Synthesis of cis-11,12-Methyleneoctadecanoic Acid*
The total synthesis of this compound has been approached through various strategies, primarily focusing on the stereospecific construction of the cis-cyclopropane ring. A common and effective method involves the cyclopropanation of a pre-existing olefinic precursor.
One of the most classic and widely employed methods is the Simmons-Smith reaction . This reaction utilizes a carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), to add a methylene (B1212753) group across a double bond. For the synthesis of this compound, the starting material is cis-vaccenic acid (cis-11-octadecenoic acid). The Simmons-Smith reaction is stereospecific, meaning the cis-configuration of the double bond in vaccenic acid is retained in the resulting cyclopropane (B1198618) ring, yielding the desired this compound. researchgate.net
A more recent and systematic approach to the synthesis of enantiomeric pairs of several cis-cyclopropane fatty acids, including lactobacillic acid, has been described. This strategy begins with the Rh₂(OAc)₄-catalyzed cyclopropenation of a terminal alkyne. The resulting racemic 2-alkylcycloprop-2-ene-1-carboxylic acid is then resolved using a homochiral Evans auxiliary. Subsequent saturation of the cyclopropene (B1174273) and elaboration through a Julia-Kocienski olefination with an appropriate ω-aldehyde-ester, followed by saponification and diimide reduction, affords the individual enantiomers of the target cis-cyclopropane fatty acid. nih.gov
Table 1: Key Synthetic Reactions for cis-11,12-Methyleneoctadecanoic Acid
| Reaction Name | Reagents | Precursor | Product | Key Feature |
|---|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | cis-Vaccenic acid | cis-11,12-Methyleneoctadecanoic acid | Stereospecific addition to a cis-olefin. researchgate.net |
| Rhodium-catalyzed Cyclopropenation | Rh₂(OAc)₄, Diazoacetate | 1-Decyne | 2-Octylcycloprop-2-ene-1-carboxylic acid intermediate | Forms a cyclopropene ring for further elaboration. nih.gov |
| Julia-Kocienski Olefination | Alkylcyclopropylmethylsulfone, ω-Aldehyde-ester | Elaborated cyclopropane intermediate | Unsaturated fatty acid precursor | Forms the carbon-carbon double bond for final reduction. nih.gov |
Stereoselective Synthesis Considerations
The stereochemistry of the cyclopropane ring is a critical aspect of the synthesis of this compound. The natural isomer possesses a cis relationship between the two alkyl chains attached to the cyclopropane ring. Achieving this stereoselectivity is a primary goal of synthetic strategies.
As mentioned, the Simmons-Smith reaction is inherently stereospecific, directly translating the geometry of the starting alkene to the cyclopropane product. researchgate.net This makes it a powerful tool for obtaining the desired cis isomer from cis-vaccenic acid. Other methods for stereoselective cyclopropanation often rely on directing groups or chiral catalysts. For instance, the cyclopropanation of chiral allylic alcohols can proceed with high diastereoselectivity. nih.gov
For the enantioselective synthesis of lactobacillic acid, strategies have been developed that introduce chirality early in the synthetic sequence. One such approach involves the asymmetric cyclopropanation of a chiral starting material, such as (1Z,4′S)-(2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)-1-octene, using a Simmons-Smith type reaction with diethylzinc (B1219324) and chloroiodomethane. ewha.ac.kr An alternative enantioselective route employs the enzymatic desymmetrization of a prochiral precursor like cis-cyclopropane-1,2-dimethanol. ewha.ac.kr These methods allow for the preparation of specific enantiomers, such as the naturally occurring (11R,12S)-lactobacillic acid. nih.govewha.ac.kr
Synthesis of Positional and Structural Analogues
The synthesis of analogues of this compound is important for understanding structure-activity relationships and for developing new materials with tailored properties. These analogues can feature variations in the position of the cyclopropane ring, the presence of additional branching, or the introduction of other functional groups.
The synthesis of methyl-branched cyclopropane fatty acids has been achieved, often by adapting existing methods for cyclopropane fatty acid synthesis. For example, partially purified fatty acid synthase preparations have been shown to utilize methylmalonyl-CoA to produce a mixture of branched-chain fatty acids. nih.gov While not a direct chemical synthesis of a cyclopropane-containing acid, this highlights a biosynthetic route to branched fatty acids that could potentially be combined with cyclopropanation. Chemical synthesis of such analogues would typically involve starting materials that already contain a methyl branch, which are then subjected to cyclopropanation reactions.
The introduction of hydroxyl groups into the fatty acid chain creates derivatives with altered polarity and potential for further functionalization. The synthesis of hydroxylated cyclopropane fatty acids can be approached through both chemical and biocatalytic methods.
Chemically, the direct hydroxylation of the unactivated C-H bonds of a pre-formed cyclopropane fatty acid is challenging due to the lack of reactivity. A more feasible approach involves the use of starting materials that already contain a hydroxyl group or a group that can be converted to a hydroxyl group. Alternatively, oxidative ring-opening of cyclopropanes can be used to introduce hydroxyl groups in a 1,3-relationship. nih.gov
Biocatalytic methods offer a highly selective means of introducing hydroxyl groups. Cytochrome P450 monooxygenases are a class of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including fatty acids. researchgate.netewha.ac.kr These enzymes can exhibit high regio- and stereoselectivity, allowing for the targeted hydroxylation at specific positions on the fatty acid chain. researchgate.netewha.ac.kr While the direct hydroxylation of this compound by these enzymes is not extensively documented, the established ability of P450s to hydroxylate various fatty acids suggests this is a promising avenue for the synthesis of hydroxylated derivatives. researchgate.netewha.ac.kr For example, P450 enzymes from Bacillus subtilis and Sphingomonas paucimobilis are known to hydroxylate long-chain fatty acids at the α- and β-positions. nih.gov
Enzymatic and Biocatalytic Approaches to Synthesis
Enzymatic and biocatalytic methods provide an alternative to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions. In nature, this compound is synthesized enzymatically from cis-vaccenic acid. researchgate.net
The key enzyme in this process is cyclopropane fatty acid (CFA) synthase . This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. mdpi.com The reaction proceeds with the formation of a carbocationic intermediate. researchgate.net The substrates for this modification are typically intact phospholipid bilayers in the cell membrane. mdpi.com
The use of isolated enzymes or whole-cell biocatalysts expressing CFA synthase holds potential for the in vitro or in vivo synthesis of this compound and its analogues. Evidence suggests that folic acid coenzymes are also involved in the biosynthesis of lactobacillic acid in some bacteria, such as Lactobacillus plantarum. Furthermore, multi-enzyme systems are being explored for the synthesis of related fatty acid derivatives, such as lactobionic acid, which showcases the potential for complex biocatalytic cascades. researchgate.net
Table 2: Enzymes in the Synthesis and Derivatization of Cyclopropane Fatty Acids
| Enzyme | Function | Substrate | Product/Reaction | Source Organism Example |
|---|---|---|---|---|
| Cyclopropane Fatty Acid (CFA) Synthase | Methylene transfer from SAM to a double bond | cis-Vaccenic acid (in phospholipid) | cis-11,12-Methyleneoctadecanoic acid (in phospholipid) | Lactobacillus plantarum, Escherichia coli mdpi.com |
| Cytochrome P450 Monooxygenase | C-H bond hydroxylation | Fatty acids | Hydroxylated fatty acids | Bacillus subtilis, Sphingomonas paucimobilis researchgate.netnih.gov |
| Lipase | Enzymatic desymmetrization | cis-Cyclopropane-1,2-dimethanol | Chiral cyclopropane intermediate for synthesis | Not specified ewha.ac.kr |
Applications and Future Directions in Cis 11,12 Methyleneoctadecanoic Acid Research
Biomarker Development in Food Science and Authentication
The unique origin of cis-11,12-methyleneoctadecanoic acid and related CPFAs in specific bacteria has made them valuable molecular markers for verifying the authenticity of certain high-value food products, particularly in the dairy industry.
Authentication of Dairy Products (e.g., Haymilk, Cheeses)
The presence of this compound (lactobacillic acid, LBA) and its isomer, cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid, DHSA), in milk fat is a powerful indicator of the use of silage in a cow's diet. researchgate.netmdpi.com Silage, a type of fermented fodder, naturally contains lactic acid bacteria (LAB) that produce these CPFAs as part of their stress response during the ensiling process. mdpi.com
This biochemical link is the basis for authenticating "haymilk," a traditional dairy product protected as a "Traditional Specialty Guaranteed" (TSG) in Europe. researchgate.net The production regulations for haymilk strictly forbid the use of any fermented feed, including silage. mdpi.comunibz.it Therefore, the detection of LBA and DHSA in milk serves as a reliable biomarker for identifying non-compliant products where cows have been fed silage. researchgate.netunibz.it Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy are employed to detect and quantify these CPFAs. researchgate.netunibz.it Studies have shown that cow's milk is generally positive for CPFAs when silage is used (ranging from 0.014% to 0.105% of total fatty acids), while milks from animals not typically fed silage, such as goats and sheep, are negative. dokumen.pubethernet.edu.etacs.org
This authentication principle extends to other premium dairy products with a Protected Denomination of Origin (PDO), such as Parmigiano Reggiano cheese, where silage feeding is also prohibited. researchgate.netacs.org The detection of CPFAs can thus be used to differentiate these cheeses from others like Grana Padano, where the use of maize silage is permitted. researchgate.netmdpi.com
Insights into Microbial Pathogenesis and Physiology
This compound is not a primary product of fatty acid synthesis but is formed through a post-synthetic modification of phospholipids (B1166683) already integrated into the bacterial cell membrane. rsc.org The enzyme cyclopropane (B1198618) fatty acid (CFA) synthase catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-l-methionine to the double bond of cis-vaccenic acid, forming the cyclopropane ring. nih.gov This conversion is an energetically expensive but crucial adaptive strategy for many bacteria to cope with environmental stresses. nih.govasm.org
The synthesis of CPFAs, including lactobacillic acid, is a well-documented response to stresses such as low pH, high osmotic pressure, oxidative stress, and temperature shifts in a wide range of bacteria, including Lactobacillus, Escherichia coli, and Salmonella. nih.govnih.govnih.govnih.gov The introduction of the cyclopropane ring creates a rigid kink in the fatty acid chain. chemrxiv.orgresearchgate.net This structural change alters membrane properties, typically increasing stability and rigidity, which reduces membrane permeability to protons and other toxic compounds, thereby protecting the cell. rsc.orgchemrxiv.orgucl.ac.uk In E. coli, for example, cyclopropanation enhances membrane fluidity at low temperatures, preventing deleterious phase separation and helping the bacteria survive cold shock. chemrxiv.orgresearchgate.net
The role of CPFAs extends beyond general stress response to direct involvement in host-pathogen interactions.
In Salmonella enterica serovar Typhimurium, CFA synthase is important for resistance to oxidative stress and is critical for virulence in mouse models. nih.gov
In Helicobacter pylori , this compound constitutes a major proportion (around 30%) of the total membrane fatty acids. asm.org The loss of this modification leads to defects in the cell envelope, increased susceptibility to acid and antibiotics, and a reduced ability to colonize the gastric environment. asm.org
In the probiotic Lactobacillus reuteri , while lactobacillic acid itself was not found to be directly immunomodulatory, its synthesis was associated with the strain's ability to inhibit tumor necrosis factor (TNF), suggesting an indirect role in modulating host immune responses, possibly through its effects on membrane structure or the expression of other immunomodulatory factors. nih.gov
Exploration of Physiological Roles in Higher Organisms
Higher organisms, including humans, can be exposed to this compound through their diet, primarily from the consumption of bovine meat and dairy products derived from silage-fed cattle. nih.govresearchgate.net Research has confirmed that these unusual fatty acids are absorbed from the gut and can be detected in human plasma. nih.gov Emerging evidence indicates that once absorbed, these microbial fatty acids are not inert but are actively metabolized and can play significant signaling roles.
A study in the nematode Caenorhabditis elegans revealed a specific physiological function for dietary lactobacillic acid. biorxiv.org The worm metabolizes the C19 lactobacillic acid via β-oxidation into a shorter C11 β-cyclopropyl fatty acid. biorxiv.org This novel, microbe-derived metabolite then acts as a signaling molecule, promoting the expression of the FAT-7 fatty acid desaturase, a crucial enzyme for regulating membrane fluidity. biorxiv.org This finding demonstrates a clear pathway where a bacterial lipid is utilized by a host to regulate its own fat metabolism.
Studies in mammals have also begun to trace the fate of these compounds. Research using a piglet model confirmed the presence of odd-chain CPFAs in plasma and demonstrated a significant net uptake across the liver and surrounding tissues. nih.gov This suggests that these xenolipids are actively processed by the liver, where they may be partially β-oxidized into other derivatives. nih.gov
Potential as a Target in Therapeutic Research (e.g., Protozoan Diseases)
The enzyme responsible for producing this compound, CFA synthase, and its products are found in various pathogenic protozoa but are absent in their mammalian hosts, making this pathway a potential target for therapeutic intervention. dokumen.pubresearchgate.net Cyclopropane fatty acids have been identified in the lipids of several protozoa from the Trypanosomatidae family, which includes causative agents of severe human diseases. wikipedia.org
Lipidomic analyses have confirmed the presence of both cis-11,12- and cis-9,10-methyleneoctadecanoic acid isomers in the trypanosomatid Angomonas deanei. nih.gov Furthermore, the gene for CFA synthase is present in pathogenic species such as Leishmania infantum and Leishmania mexicana, the agents responsible for visceral and cutaneous leishmaniasis, respectively. dokumen.pubresearchgate.net In L. mexicana, the CFA synthase enzyme has been shown to modify plasmenylethanolamine, the dominant class of ethanolamine (B43304) glycerophospholipids in the parasite's membrane. researchgate.net
The selective presence of this metabolic pathway in certain pathogenic protozoa presents a compelling opportunity for drug development. dntb.gov.ua Targeting CFA synthase could disrupt the parasite's membrane integrity and its ability to survive the various stresses encountered within the host, without affecting host cell machinery. The development of specific inhibitors for this enzyme could lead to novel treatments for diseases like leishmaniasis.
Advanced Lipidomic Profiling and Systems Biology Studies
The study of this compound and other CPFAs has been greatly advanced by modern analytical platforms and systems biology approaches. Lipidomics, the large-scale study of cellular lipids, provides a comprehensive view of the composition, structure, and dynamic changes of these molecules in complex biological systems. frontiersin.org
Advanced analytical techniques are central to this research:
Gas Chromatography-Mass Spectrometry (GC-MS) is routinely used for the sensitive quantification of CPFAs in complex food matrices like milk and cheese, serving as a cornerstone for authentication studies. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a rapid and robust method for detecting CPFAs without extensive sample preparation, making it highly suitable for high-throughput screening of dairy products. unibz.itnih.gov
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) enables "shotgun lipidomics," where intact lipid molecules are analyzed from crude extracts, providing detailed information on how CPFAs are incorporated into different lipid classes like phospholipids and triacylglycerols. mcmaster.ca
These tools are being integrated into systems biology frameworks to uncover function. For instance, lipidomics was used in functional genomics to confirm that the cfa2 gene codes for the primary CFA synthase in the bacterium Sinorhizobium meliloti. mcmaster.ca In another example, a multi-omics approach combining lipidomics, metabolomics, and transcriptomics was used to understand how the bacterium Zymomonas mobilis remodels its membrane lipids, including increasing its CPFA content, in response to ethanol (B145695) stress. nih.gov By integrating lipid profiling with genetic and metabolic data, researchers can build comprehensive models of how these unique fatty acids function in both microbial adaptation and host-microbe interactions. biorxiv.orgresearchgate.net
Data Summary Table
| Area of Research | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Food Authentication | Dairy Milk & Cheese | Presence of LBA and DHSA is a biomarker for silage feeding, used to authenticate haymilk and PDO cheeses. | researchgate.netmdpi.comresearchgate.netunibz.itacs.org |
| Microbial Physiology | E. coli, Lactobacillus | Synthesis of LBA is a key stress response, altering membrane fluidity and stability against acid and temperature stress. | nih.govnih.govchemrxiv.org |
| Microbial Pathogenesis | Salmonella enterica, Helicobacter pylori | CPFAs are important for virulence, resistance to oxidative stress, and gastric colonization. | asm.orgnih.gov |
| Physiology in Higher Organisms | C. elegans | Dietary LBA is metabolized to a C11 signaling molecule that regulates host fat desaturation pathways. | biorxiv.org |
| Therapeutic Research | Leishmania mexicana | The parasite possesses a CFA synthase that modifies major membrane lipids, representing a potential drug target. | dokumen.pubresearchgate.net |
| Lipidomics | Sinorhizobium meliloti | Shotgun lipidomics and GC-MS were used in a functional genomics study to identify the gene for CFA synthase. | mcmaster.ca |
Q & A
Q. What methods are recommended for extracting and purifying cis-11,12-methyleneoctadecanoic acid from biological samples?
The Bligh & Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This protocol involves homogenizing tissues with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform to isolate lipids . For cyclopropane fatty acids like this compound, further purification may require thin-layer chromatography (TLC) or HPLC, as described in studies on Lactobacillus plantarum and Zymomonas mobilis, where lipid extracts were analyzed via GC-MS or LC-MS/MS .
Q. Which analytical techniques are effective for identifying and quantifying this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS): Picolinyl ester derivatives enable precise identification via fragmentation patterns (e.g., m/z 276 for the cyclopropane ring) .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for lipidomic profiling in C. elegans and microbial studies, with external calibration using standards like 19: cyclo FA (when available) .
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity, particularly for distinguishing cis/trans isomers .
Advanced Research Questions
Q. How does this compound contribute to microbial stress adaptation?
In Lactobacillus plantarum, acid adaptation triggers a 12-fold increase in cfam gene expression, which catalyzes cyclopropane fatty acid synthesis. This results in elevated this compound levels (6.4% to 10.2%), enhancing membrane rigidity under low pH . Similarly, Zymomonas mobilis increases cyclopropane FA content under ethanol stress, stabilizing membranes against solvent-induced fluidity .
Q. What are the biosynthetic pathways and genetic regulators of this compound?
Cyclopropane fatty acids are synthesized via CFA synthase (Cfa) , which transfers a methyl group from S-adenosylmethionine to unsaturated FAs like cis-vaccenic acid (C18:1Δ11). In E. coli, salinity stress upregulates cfa expression, increasing cyclopropane FA levels . C. elegans studies highlight the role of paqr-2 in regulating FA desaturases during cold adaptation, indirectly influencing cyclopropane FA metabolism .
Q. What challenges arise in quantifying this compound in lipidomic studies?
Key challenges include:
- Lack of commercial standards: Researchers often substitute structurally similar FAs (e.g., 19:0Me10) for calibration .
- Co-elution with isomers: Advanced chromatographic separation (e.g., reverse-phase HPLC) is required to resolve cyclopropane FAs from branched-chain or unsaturated analogs .
- Matrix effects in biological samples: Lipid extraction efficiency varies by tissue type; internal standards (e.g., deuterated FAs) improve accuracy .
Q. How does the ecological distribution of this compound inform its biological roles?
This FA is atypically found in red algae (Solieria pacifica) and fungi (Boletus subglabripes), where it may protect against oxidative stress or temperature fluctuations . In Campylobacter pyloridis, its abundance correlates with gastric colonization, suggesting a role in evading host immune responses via membrane stability .
Experimental Design Considerations
Q. How should researchers design experiments to study stress-induced changes in cyclopropane FA levels?
- Controlled stress conditions: For microbial studies, expose cultures to stressors (e.g., pH 3.0, 0.15 M ethanol) for 1–24 hours before lipid extraction .
- Time-course analysis: Monitor FA composition at intervals (e.g., 0, 6, 12, 24 hrs) to capture dynamic changes .
- Genetic knockout models: Use cfa mutants to validate functional roles in stress adaptation .
- Multi-omics integration: Pair lipidomics with transcriptomics (e.g., RNA-seq of cfam) to elucidate regulatory networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
